Acacetin-7-glucuronide

Glucuronidation Regioselectivity UGT1A1

Procure Acacetin-7-glucuronide as an authenticated reference standard to ensure quantitative accuracy in flavonoid metabolism research. This regiospecific C7 glucuronide conjugate, formed exclusively via UGT1A1, is non-interchangeable with its aglycone acacetin, other glycosides (e.g., tilianin), or alternative regioisomers. It is essential for LC-MS/MS method validation, preclinical PK studies of BCRP/MRP2-mediated efflux, species-specific microsomal incubation comparisons, and botanical extract standardization. Generic substitution invalidates metabolic tracing and bioavailability conclusions.

Molecular Formula C22H20O11
Molecular Weight 460.4 g/mol
Cat. No. B12372206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcacetin-7-glucuronide
Molecular FormulaC22H20O11
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
InChIInChI=1S/C22H20O11/c1-30-10-4-2-9(3-5-10)14-8-13(24)16-12(23)6-11(7-15(16)32-14)31-22-19(27)17(25)18(26)20(33-22)21(28)29/h2-8,17-20,22-23,25-27H,1H3,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1
InChIKeyZWVNKIJIVBIMSW-SXFAUFNYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acacetin-7-Glucuronide for Research Procurement: An Evidence-Based Guide to Differential Utility


Acacetin-7-glucuronide (CAS 38226-83-4) is a flavonoid-7-O-glucuronide, a phase II conjugate of the naturally occurring flavone acacetin (5,7-dihydroxy-4′-methoxyflavone) . It is a major circulating metabolite formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation, primarily by UGT1A1 [1]. As a discrete chemical entity with defined regiochemistry at the C7 position, it serves as a critical analytical standard and research tool for investigating flavonoid metabolism, transport, and the pharmacological relevance of conjugated metabolites versus their aglycone precursors [1].

Why Acacetin-7-Glucuronide Cannot Be Interchanged with Other Acacetin Derivatives or Generic Flavonoid Conjugates


The scientific or industrial utility of Acacetin-7-glucuronide is strictly dependent on its specific molecular identity; it is not interchangeable with its aglycone (acacetin), other glycosides (e.g., tilianin), or alternative regioisomers (e.g., acacetin-5-glucuronide). Key differentiators include its unique regioselectivity during enzymatic formation [1], its distinct metabolic kinetics compared to the aglycone and glucoside precursors [2], and its role as a specific substrate for key efflux transporters like BCRP and MRP2, which dictates its unique pharmacokinetic profile [3]. Generic substitution would invalidate quantitative analyses, confound metabolic tracing studies, and lead to erroneous conclusions regarding bioavailability and bioactivity.

Acacetin-7-Glucuronide: Direct Comparative Evidence for Scientific Selection


Acacetin-7-Glucuronide Formation: UGT1A1 Dominance and Regioselectivity vs. Apigenin and Genkwanin

The formation of Acacetin-7-glucuronide is a highly specific process catalyzed primarily by UGT1A1 [1]. In a head-to-head comparison using human liver and intestinal microsomes, acacetin yielded two regioisomers: AC-7G (Acacetin-7-glucuronide) and AC-5G. The intrinsic clearance (CLint) for AC-7G was consistently greater than that for AC-5G, whereas the regioselectivity patterns for apigenin (AP-7G vs. AP-4'G) and genkwanin (GE-5G vs. GE-4'G) differed significantly depending on the tissue [1].

Glucuronidation Regioselectivity UGT1A1

Metabolic Kinetics: 30- to 300-Fold Higher Clearance for Aglycone Acacetin Compared to Glucoside Tilianin

In a direct comparison of the aglycone acacetin and its glucoside tilianin using human UGT1A8, liver microsomes, and intestinal microsomes, acacetin exhibited dramatically higher metabolic clearance (CLint) than tilianin. The fold-difference in CLint was 30-fold higher in UGT1A8, 80-fold higher in human liver microsomes (HLM), and 300-fold higher in human intestinal microsomes (HIM) [1]. While the primary product of acacetin metabolism is Acacetin-7-glucuronide, this study underscores the vast difference in handling between an aglycone precursor and its glucoside counterpart.

Enzyme Kinetics Drug Metabolism Flavonoid Glucuronidation

In Vivo Disposition: 2- to 6-Fold Increase in Acacetin-7-Glucuronide AUC in Efflux Transporter Knockout Mice

The pharmacokinetic profile of Acacetin-7-glucuronide (Aca-7-Glu) is critically regulated by the efflux transporters BCRP and MRP2. In a study using FVB mice, the area under the curve (AUC) of Aca-7-Glu was 2-fold higher in Bcrp1 (-/-) knockout mice and 6-fold higher in Mrp2 (-/-) knockout mice compared to wild-type controls [1]. This transporter-specific regulation was confirmed in Caco-2 cell models, where inhibitors of BCRP (Ko143) and MRP2 (LTC4) significantly decreased the efflux rate of Aca-7-Glu, thereby increasing intracellular concentrations [1].

Pharmacokinetics Transporter Bioavailability

Species-Specific Metabolic Clearance: Monkey and Minipig as Most Relevant Human Surrogates for Acacetin Glucuronidation

An interspecies comparison of acacetin glucuronidation kinetics revealed that human intestinal microsomes exhibit a 2-fold higher intrinsic metabolic clearance (CLint) for acacetin compared to human liver microsomes [1]. Among evaluated species, monkey (CLint = 1.99 mL/min/mg) and minipig (CLint = 2.12 mL/min/mg) displayed CLint values most similar to that observed in humans, whereas mice exhibited the highest CLint (5.05 mL/min/mg) [1]. This positions Acacetin-7-glucuronide as a key metabolite for validating interspecies scaling models.

Interspecies Scaling Preclinical Model UGT Enzymes

Acacetin-7-Glucuronide: High-Value Research and Industrial Application Scenarios


Analytical Method Development and Validation for Flavonoid Metabolism Studies

Use Acacetin-7-glucuronide as a certified reference standard for LC-MS/MS method development and validation. Its well-defined structure and specific mass transition are essential for accurately quantifying this metabolite in biological matrices (plasma, urine, tissue homogenates) from in vitro (microsomal incubations) and in vivo (preclinical animal models) studies. Given its distinct regioselectivity [1] and transporter-mediated disposition [2], reliable quantitation is impossible without the authentic standard.

Pharmacokinetic and Transporter Interaction Studies

Employ Acacetin-7-glucuronide as a key analyte in preclinical pharmacokinetic (PK) studies to understand the impact of efflux transporters (BCRP, MRP2) on flavonoid bioavailability and disposition [1]. This is particularly relevant for studies involving transgenic mouse models, drug-drug interaction (DDI) screening (e.g., with BCRP/MRP2 inhibitors), and validating in vitro-in vivo extrapolation (IVIVE) of hepatic and intestinal clearance.

Validation of Species-Specific Preclinical Models

Quantify the formation of Acacetin-7-glucuronide in microsomal incubations from different species to select or validate the most human-relevant preclinical animal model (e.g., monkey or minipig) for acacetin-related drug development programs [1]. This ensures that toxicokinetic and pharmacodynamic data generated in animal models are translatable to human physiology.

Nutraceutical and Phytopharmaceutical Quality Control

Utilize Acacetin-7-glucuronide as a marker compound for the standardization and quality control of botanical extracts containing acacetin or its precursors (e.g., from *Carthamus tinctorius* or *Dracocephalum moldavica*) [1]. Its presence and concentration can serve as an indicator of metabolic conversion during processing or as a specific marker for authentication of herbal materials.

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